molecular formula C18H28N4O2S B12265489 2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole

2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B12265489
M. Wt: 364.5 g/mol
InChI Key: CDALDQJFUNPRQO-UHFFFAOYSA-N
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Description

2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is notable for its unique structure, which includes a thiomorpholine and morpholine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Mechanism of Action

The mechanism of action of 2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole apart is its unique combination of the indazole core with thiomorpholine and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H28N4O2S

Molecular Weight

364.5 g/mol

IUPAC Name

[4-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C18H28N4O2S/c1-20-16(14-4-2-3-5-15(14)19-20)12-21-6-9-24-17(13-21)18(23)22-7-10-25-11-8-22/h17H,2-13H2,1H3

InChI Key

CDALDQJFUNPRQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CCOC(C3)C(=O)N4CCSCC4

Origin of Product

United States

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